molecular formula C32H27N5O8 B1679939 Pyribenzoxim CAS No. 168088-61-7

Pyribenzoxim

Cat. No. B1679939
M. Wt: 609.6 g/mol
InChI Key: OVXMBIVWNJDDSM-UHFFFAOYSA-N
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Description

Pyribenzoxim, also known as LGC-40863, is a synthetic herbicide . It is a novel oxime-ester compound with a broad spectrum and selective post-emergence herbicidal activity .


Synthesis Analysis

The synthesis of Pyribenzoxim has been studied in the past. A series of novel bispyribac ketoxime esters 1 and 2 were synthesized, which also displayed excellent herbicidal activity against barnyard grass in both greenhouse and paddy field .


Molecular Structure Analysis

The molecular structure of Pyribenzoxim is complex, with a molecular formula of C32H27N5O8 . It has been found that Pyribenzoxim and its structural analogues have the same binding mode in the ligand-binding pocket of AHAS with their precursor bispyribac .


Physical And Chemical Properties Analysis

Pyribenzoxim is a white solid with a melting point of 129 °C and a molar mass of 609.59 g/mol . It has a low aqueous solubility and is volatile . The solubility in water is 3.5mg/L at 25 °C .

Safety And Hazards

Pyribenzoxim has a low mammalian toxicity and is a recognized irritant . It is moderately toxic to birds, fish, and honeybees . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

(benzhydrylideneamino) 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H27N5O8/c1-39-24-18-25(40-2)34-31(33-24)43-22-16-11-17-23(44-32-35-26(41-3)19-27(36-32)42-4)28(22)30(38)45-37-29(20-12-7-5-8-13-20)21-14-9-6-10-15-21/h5-19H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXMBIVWNJDDSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)OC3=NC(=CC(=N3)OC)OC)C(=O)ON=C(C4=CC=CC=C4)C5=CC=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H27N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2057996
Record name Pyribenzoxim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

609.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyribenzoxim

CAS RN

168088-61-7
Record name Pyribenzoxim
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168088-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyribenzoxim [ISO:BSI]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168088617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyribenzoxim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methanone, diphenyl-, O-[2,6-bis[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzoyl]oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRIBENZOXIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBD478968P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
576
Citations
SJ Koo, H Kuramochi, SH Chae - Weed Biology and …, 2006 - Wiley Online Library
… of pyribenzoxim (benzophenone O-[2,6-bis[(4,6-dimethoxy-2-pyrimidinyl)oxybenzoyl]oxime) in turfgrass. Pyribenzoxim … weed control efficacy of pyribenzoxim for turfgrass in comparison …
Number of citations: 8 onlinelibrary.wiley.com
KH Liu, JK Moon, HJ Sung, SH Kang… - Pest Management …, 2001 - Wiley Online Library
Pyribenzoxim, benzophenone O‐[2,6‐bis(4,6‐dimethoxypyrimidin‐2‐yloxy)benzoyl]oxime, is a new post‐emergence herbicide providing broad‐spectrum weed control in rice fields. [ 14 …
Number of citations: 13 onlinelibrary.wiley.com
SJ Koo, JS Kim, JS Kim, SH Kang - Pesticide Biochemistry and Physiology, 2000 - Elsevier
… When the pyribenzoxim-treated leaf was excised, within 5 days after treatment, … for pyribenzoxim activity. These data suggest that propanil decreases whole plant activity of …
Number of citations: 15 www.sciencedirect.com
KY Kim, J Kim, KH Liu, HS Lee… - Journal of Applied …, 2000 - koreascience.kr
… The in vitro metabolism of a new herbicide pyribenzoxim,{… No metabolism of pyribenzoxim was observed with rice and … results obtained metabolic map of pyribenzoxim is proposed. …
Number of citations: 5 koreascience.kr
SJ Koo, JS Kim, JH Lee - Korean Journal of Weed Science, 1998 - koreascience.kr
… In barnyardgrass, foliar retention of pyribenzoxim at a … Foliar retention of pyribenzoxim had a close relationship with … When pyribenzoxim 1EC was sprayed in tank-mix with …
Number of citations: 8 koreascience.kr
KH Liu, JK Moon, SH Kang, SJ Koo… - Journal of agricultural …, 2005 - ACS Publications
… In the present study, pyribenzoxim was administrated to rats so that sufficient quantities of metabolites could be formed for characterization purposes. The metabolites were identified by …
Number of citations: 12 pubs.acs.org
HR Chang, YS Keum, SJ Koo, JK Moon… - Journal of agricultural …, 2011 - ACS Publications
The in vivo metabolism of a new herbicide pyribenzoxim (… - 14 C]pyribenzoxim (P1) and [ring- 14 C(U)]pyribenzoxim (P2) were … pathway of pyribenzoxim in a rice plant was proposed. …
Number of citations: 9 pubs.acs.org
SJ Koo, JC Caseley - Weed Biology and Management, 2008 - Wiley Online Library
… was observed with this rate of pyribenzoxim in December. The … In conclusion, it was shown that pyribenzoxim had potential … evaluated the efficacy of pyribenzoxim on several biotypes of …
Number of citations: 4 onlinelibrary.wiley.com
R Soni, T Mondal, S Sondhia, RP Sahu, H Patel - 2020 - indianjournals.com
… the lowest in manually weeded plots followed by pyribenzoxim 5% EC 60 g/ha. … pyribenzoxim 5% EC 25 g/ha, pyribenzoxim 5% EC 30 g/ha, pyribenzoxim 5% EC 35 g/ha, pyribenzoxim …
Number of citations: 3 www.indianjournals.com
JS Seo, JK Moon, JH Kim - Journal of the Korean Society for Applied …, 2012 - Springer
Photolysis of pyribenzoxim was assessed in various aqueous solutions under sunlight. In direct photolysis, half-lives of pyribenzoxim were 26.9 and 9.2 days for deaerated and …
Number of citations: 3 link.springer.com

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